5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Description
5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C15H9ClN2O3S and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0022410 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electronic Effects on Reactivity
Research has shown the electronic effects of aryl and heteroaryl groups, including 2-furyl, on the rate of reactions involving pyrimidines. Studies on the kinetics of quaternization and nucleophilic displacement highlight the impact of the electronic nature of substituents on reactivity. The substituent effects of 2-furyl groups in these reactions are significant, demonstrating the role of electron-donating or withdrawing characteristics in determining reaction rates (Allen, Buckland, & Hutley, 1980) (Allen, Buckland, & Hutley, 1980).
Synthesis of Heterocycles
The compound has been used in the synthesis of various heterocycles, demonstrating its versatility in organic synthesis. The reactions with active methylenes yield a range of heterocyclic products, including pyrimidinones and thiazole derivatives, showcasing the compound's utility in generating bioactive molecules (Shibuya, 1984).
Fluorescent Probes and Dyes
The exploration of electronic and spectral properties of derivatives has revealed their potential as fluorescent dyes and biological probes. The synthesis of dibenzimidazolyl derivatives emphasizes the promise of these compounds in applications requiring high fluorescence efficiency (El’chaninov & Aleksandrov, 2016).
Antimicrobial and Antitumor Activities
Derivatives of this compound have shown significant biological activities. Synthesized tetrahydropyrimidine-thiones and their thiazolopyrimidine derivatives displayed considerable antimicrobial properties. Some compounds exhibited notable inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008). Additionally, certain hydrazonoyl substituted pyrimidinones have demonstrated antitumor and 5α-reductase inhibitor activities, highlighting their therapeutic potential (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Spectroscopic and Thermal Studies
Spectroscopic, thermal, and dielectric studies of related compounds provide insights into their stability and electronic properties. These studies contribute to a deeper understanding of the material properties, facilitating their application in various fields (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Properties
IUPAC Name |
5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S/c16-9-3-1-8(2-4-9)12-6-5-10(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWLPFQBLCNFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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